molecular formula C26H27N3O2S2 B6555674 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1040649-87-3

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No. B6555674
CAS RN: 1040649-87-3
M. Wt: 477.6 g/mol
InChI Key: VHHIAYLUJIWDHI-UHFFFAOYSA-N
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Description

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is 477.15446946 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound’s unique structure suggests potential anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preclinical studies indicate that it interferes with cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Further investigations are needed to validate its efficacy and safety in clinical settings .

Anti-Inflammatory Effects

The thieno[3,2-d]pyrimidine scaffold has shown promise as an anti-inflammatory agent. By modulating key inflammatory pathways, this compound may mitigate conditions like rheumatoid arthritis and inflammatory bowel diseases. Researchers are actively studying its mechanism of action and evaluating its therapeutic potential .

Kinase Inhibition

The compound’s pyrimidine core resembles kinase inhibitors. It could selectively target specific kinases involved in disease pathways. For instance, it might inhibit cyclin-dependent kinases (CDKs) implicated in cell cycle regulation. Such inhibition could be relevant in cancer therapy or other diseases where CDK dysregulation occurs .

Metabolic Disorders

Exploring the compound’s impact on metabolic pathways is crucial. It may influence glucose metabolism, lipid homeostasis, or mitochondrial function. Researchers speculate that it could be a novel candidate for managing metabolic disorders like type 2 diabetes or obesity .

Neuroprotective Potential

Given its unique structure, the compound might interact with neuronal receptors or enzymes. Neuroprotective effects could be relevant in neurodegenerative diseases such as Alzheimer’s or Parkinson’s. However, more studies are needed to validate this hypothesis .

properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-3-29-25(31)24-23(21(16-32-24)20-13-11-18(2)12-14-20)28-26(29)33-17-22(30)27-15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14,16H,3,7,10,15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIAYLUJIWDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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